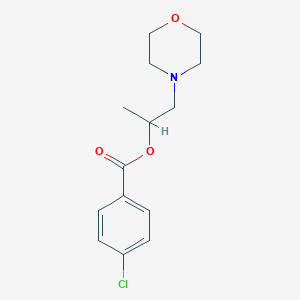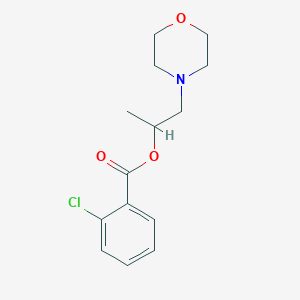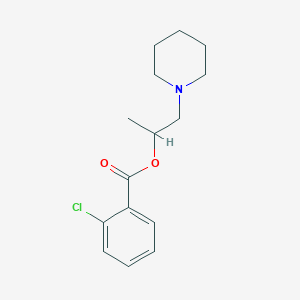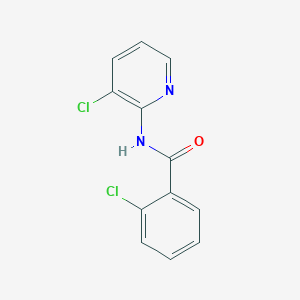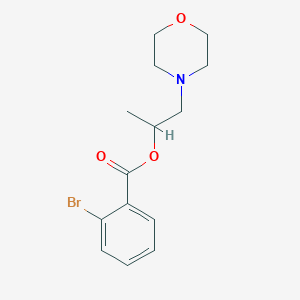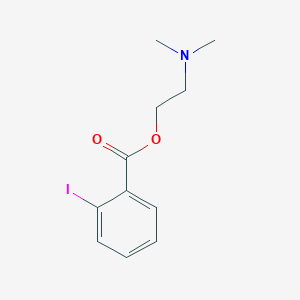
2-Morpholin-4-ylethyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholin-4-ylethyl 3-methoxybenzoate, also known as MEMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and biomedical research.
Mecanismo De Acción
The mechanism of action of 2-Morpholin-4-ylethyl 3-methoxybenzoate is not fully understood. However, it has been suggested that 2-Morpholin-4-ylethyl 3-methoxybenzoate induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase-dependent pathways. Additionally, 2-Morpholin-4-ylethyl 3-methoxybenzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-Morpholin-4-ylethyl 3-methoxybenzoate has been shown to have several biochemical and physiological effects. In cancer cells, 2-Morpholin-4-ylethyl 3-methoxybenzoate has been reported to induce cell cycle arrest and apoptosis. Additionally, 2-Morpholin-4-ylethyl 3-methoxybenzoate has been shown to inhibit the proliferation of cancer cells by suppressing the expression of various oncogenes. In neurodegenerative diseases, 2-Morpholin-4-ylethyl 3-methoxybenzoate has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Morpholin-4-ylethyl 3-methoxybenzoate is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 2-Morpholin-4-ylethyl 3-methoxybenzoate has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of 2-Morpholin-4-ylethyl 3-methoxybenzoate is its poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for 2-Morpholin-4-ylethyl 3-methoxybenzoate research. One potential direction is to explore the use of 2-Morpholin-4-ylethyl 3-methoxybenzoate as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Morpholin-4-ylethyl 3-methoxybenzoate and its potential interactions with other cellular pathways. Finally, the development of new synthesis methods for 2-Morpholin-4-ylethyl 3-methoxybenzoate may improve its accessibility and potential applications in scientific research.
Conclusion
In conclusion, 2-Morpholin-4-ylethyl 3-methoxybenzoate is a promising synthetic compound with potential applications in drug discovery and biomedical research. Its relatively simple synthesis method, low toxicity, and selectivity towards cancer cells make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action of 2-Morpholin-4-ylethyl 3-methoxybenzoate and its potential applications in the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
2-Morpholin-4-ylethyl 3-methoxybenzoate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methoxybenzoic acid with 2-aminoethanol, followed by the formation of an intermediate, which is then reacted with morpholine to yield 2-Morpholin-4-ylethyl 3-methoxybenzoate. The purity of 2-Morpholin-4-ylethyl 3-methoxybenzoate can be achieved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
2-Morpholin-4-ylethyl 3-methoxybenzoate has shown potential in various scientific research applications, including drug discovery and development, cancer research, and neuroscience. 2-Morpholin-4-ylethyl 3-methoxybenzoate has been reported to exhibit cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, 2-Morpholin-4-ylethyl 3-methoxybenzoate has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C14H19NO4 |
|---|---|
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl 3-methoxybenzoate |
InChI |
InChI=1S/C14H19NO4/c1-17-13-4-2-3-12(11-13)14(16)19-10-7-15-5-8-18-9-6-15/h2-4,11H,5-10H2,1H3 |
Clave InChI |
CMBVJDLWADOZKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)OCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295019.png)
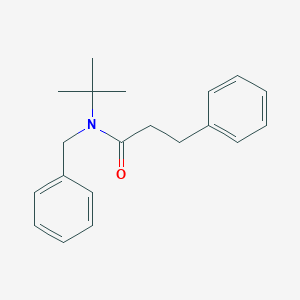
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)
![2-[(Dimethylamino)methyl]-4,5-dimethylphenyl dimethylcarbamate](/img/structure/B295030.png)
